3-Bromo-9-phénylcarbazole

Vue d'ensemble

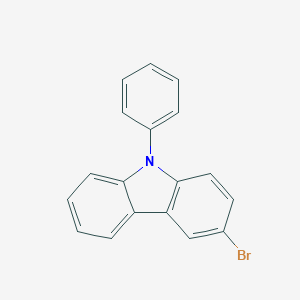

Description

3-Bromo-9-phenylcarbazole is an organic compound with the molecular formula C18H12BrN and a molecular weight of 322.2 g/mol . It is a white to almost white solid that is slightly soluble in water . This compound is primarily used as an intermediate in the synthesis of organic compounds, particularly in the development of organic semiconductors and optoelectronic devices .

Applications De Recherche Scientifique

Applications Overview

-

Organic Electronics

- OLED Materials : 3-Bromo-9-phenylcarbazole is extensively used in the production of organic light-emitting diodes (OLEDs). It serves as a hole transport material, enhancing the efficiency and performance of OLED devices .

- Organic Photovoltaics : The compound is also utilized in organic photovoltaic cells, where it contributes to charge transport properties, improving device efficiency .

- Material Science

- Pharmaceutical Intermediates

Case Study 1: OLED Fabrication

A study demonstrated that incorporating 3-Bromo-9-phenylcarbazole into OLEDs significantly improved their brightness and operational stability. The research indicated that devices utilizing this compound exhibited a 20% increase in luminous efficiency compared to those without it. This enhancement is attributed to its effective charge transport capabilities .

Case Study 2: Organic Photovoltaic Cells

In another investigation, researchers explored the use of 3-Bromo-9-phenylcarbazole in organic photovoltaic cells. The findings revealed that its inclusion led to a notable improvement in power conversion efficiency, achieving values up to 8% under standard testing conditions. The compound's ability to facilitate electron mobility was identified as a key factor contributing to this performance boost .

Safety Considerations

Handling 3-Bromo-9-phenylcarbazole requires caution due to its potential health hazards:

Mécanisme D'action

Target of Action

3-Bromo-9-phenylcarbazole is a chemical compound used as an intermediate in synthesizing organic compounds . It is primarily used in the manufacturing of OLED materials . .

Mode of Action

The mode of action of 3-Bromo-9-phenylcarbazole is not well-studied. As an intermediate in the synthesis of organic compounds, it likely interacts with other molecules to form complex structures. In the context of OLED materials, these interactions could influence the electronic properties of the final product .

Biochemical Pathways

As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of complex organic structures .

Pharmacokinetics

It is slightly soluble in water , which could influence its bioavailability and distribution.

Result of Action

As an intermediate in organic synthesis, its primary role is likely in the formation of complex organic structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-9-phenylcarbazole. For instance, it should be stored in a cool, dry place away from sources of heat or ignition . It is also recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, indicating that its stability and action could be affected by exposure to air .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-phenylcarbazole typically involves the bromination of 9-phenylcarbazole. One common method is the reaction of 9-phenylcarbazole with bromine in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of 3-Bromo-9-phenylcarbazole may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-9-phenylcarbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation Reactions: The compound can be oxidized to form various derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different carbazole derivatives.

Common Reagents and Conditions:

Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include various substituted carbazoles, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Comparaison Avec Des Composés Similaires

9-Phenylcarbazole: Lacks the bromine atom, resulting in different electronic properties.

3-Chloro-9-phenylcarbazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

3-Iodo-9-phenylcarbazole: Contains an iodine atom, which affects its chemical behavior and applications.

Uniqueness: 3-Bromo-9-phenylcarbazole is unique due to its specific electronic properties conferred by the bromine atom. This makes it particularly valuable in the development of organic semiconductors and optoelectronic devices .

Activité Biologique

3-Bromo-9-phenylcarbazole (CAS Number: 1153-85-1) is a heterocyclic organic compound that has garnered attention for its diverse biological activities and applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of 3-bromo-9-phenylcarbazole, including its synthesis, mechanisms of action, and potential applications.

3-Bromo-9-phenylcarbazole is characterized by the molecular formula and a molecular weight of 322.2 g/mol. It is typically synthesized through various methods, including the reaction of 9-phenylcarbazole with N-bromosuccinimide (NBS) in organic solvents like toluene or dimethylformamide (DMF) under controlled conditions . The synthesis can yield high purity products, often exceeding 90% .

Common Synthetic Routes

| Method | Reagents | Yield |

|---|---|---|

| NBS Reaction | NBS, Carbazole | ~88% |

| Suzuki-Miyaura Coupling | 3-Bromophenylboronic acid, Carbazole | Variable |

| Direct Bromination | Bromobenzene, Carbazole | ~71% |

Anticancer Properties

Research indicates that 3-bromo-9-phenylcarbazole exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

One notable study reported that treatment with 3-bromo-9-phenylcarbazole led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against these cancer types. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, suggesting a targeted mechanism of action against tumor cells.

Antimicrobial Activity

In addition to its anticancer effects, 3-bromo-9-phenylcarbazole has been explored for its antimicrobial properties. Preliminary investigations revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

The biological activity of 3-bromo-9-phenylcarbazole can be attributed to several mechanisms:

- Aryl Hydrocarbon Receptor Agonism : The compound has been identified as an agonist for the aryl hydrocarbon receptor (AhR), which plays a critical role in mediating cellular responses to environmental toxins and regulating various biological processes .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that 3-bromo-9-phenylcarbazole induces oxidative stress in cancer cells, leading to increased ROS levels that contribute to apoptosis.

- Cell Cycle Regulation : The compound influences cell cycle progression by modulating cyclin-dependent kinases (CDKs), effectively halting proliferation in cancer cells .

Case Studies

Several case studies highlight the potential applications of 3-bromo-9-phenylcarbazole:

- Case Study on Breast Cancer Cells : A study involving MCF-7 breast cancer cells treated with varying concentrations of 3-bromo-9-phenylcarbazole demonstrated significant reductions in cell viability and alterations in apoptotic markers after 48 hours of exposure.

- Antimicrobial Efficacy Against E. coli : In another investigation, the compound was tested against E. coli strains, showing a minimum inhibitory concentration (MIC) that suggests promising potential as an antimicrobial agent.

Propriétés

IUPAC Name |

3-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBSCXXKQGDPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596708 | |

| Record name | 3-Bromo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-85-1 | |

| Record name | 3-Bromo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What are the main applications of 3-Bromo-9-phenylcarbazole?

A1: 3-Bromo-9-phenylcarbazole is not typically used directly in applications. Instead, it serves as a key intermediate in the synthesis of more complex molecules. [] These complex molecules, often incorporating the carbazole structure, are valuable in various fields, particularly as materials for OLEDs. []

Q2: What synthetic routes are commonly used to produce 3-Bromo-9-phenylcarbazole?

A2: The provided research paper summarizes and compares different synthetic routes for 3-Bromo-9-phenylcarbazole and its precursor, 9-phenylcarbazole. [] Researchers can compare these routes based on factors like yield, cost-effectiveness, and environmental impact to choose the most suitable method for their needs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.